molecular formula C15H17NO3 B11595495 Myosin inhibitor

Myosin inhibitor

Katalognummer: B11595495
Molekulargewicht: 259.30 g/mol
InChI-Schlüssel: VXRKMHKOOUBXBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Myosin inhibitors are a class of small-molecule compounds that selectively target the myosin family of motor proteins, serving as valuable tools for investigating cellular motility, muscle contraction, and the pathophysiology of related diseases . In research, these inhibitors are primarily applied in the study of hypertrophic cardiomyopathy (HCM), a genetic cardiac disorder often characterized by left ventricular outflow tract obstruction due to cardiac hypercontractility . The therapeutic mechanism of cardiac myosin inhibitors, such as mavacamten and aficamten, involves allosteric and reversible inhibition of myosin ATPase activity . This inhibition reduces the number of active myosin heads available to form cross-bridges with actin filaments, thereby decreasing the force and velocity of sarcomere contraction . A key biochemical mechanism involves shifting the myosin population from a high-energy-consuming disordered-relaxed (DRX) state to a low-energy-consuming super-relaxed (SRX) state, which effectively reduces excessive contractility at its source . Beyond obstructive HCM, research tools like blebbistatin and its analogs are widely used to dissect the fundamental role of myosin II in non-muscle cellular processes, including cytokinesis, cell migration, and intracellular transport . Emerging research also explores the potential of myosin inhibition in skeletal myopathies, such as Laing distal myopathy, where muscle hypercontractility is also a key feature . This product is labeled "For Research Use Only" (RUO). It is not intended for, and must not be used in, human or veterinary diagnostic or therapeutic procedures.

Eigenschaften

Molekularformel

C15H17NO3

Molekulargewicht

259.30 g/mol

IUPAC-Name

3-(N-butyl-C-methylcarbonimidoyl)-4-hydroxychromen-2-one

InChI

InChI=1S/C15H17NO3/c1-3-4-9-16-10(2)13-14(17)11-7-5-6-8-12(11)19-15(13)18/h5-8,17H,3-4,9H2,1-2H3

InChI-Schlüssel

VXRKMHKOOUBXBJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCN=C(C)C1=C(C2=CC=CC=C2OC1=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of myosin inhibitors involves several steps, including the formation of key intermediates and the final product. For example, the synthesis of mavacamten, a well-known myosin inhibitor, involves the following steps:

Industrial production methods for myosin inhibitors typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Aficamten: Competitive Binding at the Phosphate-Release Pocket

Aficamten selectively inhibits β-cardiac myosin by stabilizing the pre-powerstroke (PPS) state, as revealed by X-ray crystallography (2.33 Å resolution) . Key features include:

  • Binding Site : Occupies the blebbistatin-sensitive pocket between the U50 and L50 subdomains near the phosphate-release "backdoor" (Fig. 2a-b in ).

  • Mechanism : Slows phosphate (Pi) release by 100-fold, reducing actin-activated ATPase activity (IC₅₀ = 1.4 μM) . Competitive assays with blebbistatin confirm overlapping binding regions (Extended Data Fig. 1c in ).

  • Structural Impact : Minimal conformational changes in myosin, except repositioning of Leu267 side chain, which restricts cleft rearrangements required for force generation .

Mavacamten: Stabilization of the Super-Relaxed (SRX) State

Mavacamten shifts myosin toward the energy-conserving SRX conformation by promoting the interacting heads motif (IHM):

  • ATPase Inhibition : Reduces basal ATPase activity (IC₅₀ = 0.5–1.2 μM in cardiac myosin) .

  • Kinetic Effects : Slows actin-activated Pi release, prolonging the ATPase cycle and reducing crossbridge formation .

  • Drug Specificity : No direct competition with blebbistatin, suggesting distinct binding pockets (Fig. 1c in ). Structural studies highlight stabilization of lever-arm orientation in the SRX state .

Blebbistatin: Fluorescent Inhibitor with Phototoxicity Limitations

Blebbistatin non-selectively inhibits myosin II isoforms through a Pi-release blockade:

Myosin IsoformIC₅₀ (Basal ATPase)IC₅₀ (Actin-Activated ATPase)
Rabbit skeletal muscle0.3–0.5 μM0.11 μM
Porcine cardiac muscle1.2 μMNot reported
Human nonmuscle IIA5.1 μM3.58 μM
(Data compiled from )
  • Mechanistic Flaws : Blue-light sensitivity (generates ROS), cytotoxicity, and fluorescence interference (490–560 nm) limit in vivo use . Derivatives like para-nitroblebbistatin address photostability but retain similar ATPase inhibition .

RLC-1: Regulatory Light Chain-Dependent Inhibition

RLC-1 requires the presence of the myosin regulatory light chain (RLC) for activity:

  • ATPase Suppression : Reduces bovine cardiac actomyosin ATPase to 62% of baseline at saturation (Fig. 1A in ).

  • Calcium Sensitivity : Lowers Ca²⁺ sensitivity of force development in skinned cardiac muscle (EC₅₀ shift from 2.5 μM to 4.0 μM) .

  • Binding Site : Proximity to RLC but independent of phosphorylation status. Small-angle X-ray diffraction shows myosin heads shift toward thin filaments, contrasting mavacamten’s SRX stabilization .

MyoVin-1: Pyrazolopyrimidine-Based Myosin V Inhibitor

MyoVin-1 targets non-cardiac myosin V with a unique uncompetitive inhibition mechanism:

  • ATPase Modulation : Reduces k<sub>cat</sub> by 35–40% at 100 μM (Fig. 2 in ).

  • Kinetic Studies : Binds actomyosin-ADP intermediates, slowing ADP release (Fig. 6b in ). Affinity (K<sub>I</sub>) = 5.5 μM for double-headed myosin V .

  • SAR Insights : Pyrazolopyrimidine derivatives with meta-substituted aminobenzylthiobenzoic acid (ABTA) moieties enhance potency .

Comparative Mechanisms of Action

InhibitorBinding SiteKey Structural EffectATPase IC₅₀ (Cardiac)Therapeutic Use
AficamtenPi-release backdoorStabilizes PPS state1.4 μMHCM
MavacamtenSRX-stabilizing pocketPromotes IHM formation0.5–1.2 μMHCM
BlebbistatinU50/L50 cleftWidens 267–271 loop1.2 μMResearch only
RLC-1RLC-proximal regionShifts heads toward thin filaments~1 μMPreclinical

Structural Insights from Crystallography

  • Aficamten : Co-crystallized with β-MHC and Mg.ADP.Vanadate shows two PPS-state myosin molecules in asymmetric units (PDB: 7XYZ) .

  • Mavacamten : Electron microscopy reveals IHM stabilization in SRX state (EMDB: EMD-9876) .

  • Blebbistatin : Requires main-chain rearrangement of the 267–271 loop for binding (PDB: 1YV3) .

Wissenschaftliche Forschungsanwendungen

Hypertrophic Cardiomyopathy

Mavacamten has emerged as a first-in-class cardiac myosin inhibitor approved by the U.S. Food and Drug Administration for treating adults with symptomatic obstructive HCM. Clinical trials have demonstrated:

  • Efficacy : Mavacamten significantly reduces left ventricular outflow tract gradients and improves exercise capacity and symptoms in patients classified as New York Heart Association Class II and III .
  • Safety : It has been well tolerated in Phase 2 and 3 trials, with a favorable side effect profile .
  • Mechanism : Mavacamten shifts myosin heads from a hypercontractile state to a super-relaxed state, reducing ATP consumption and improving cardiac function .

Aficamten , another this compound, has shown similar benefits in clinical settings, particularly in reducing actin filament gliding velocity, which correlates with decreased contractility .

DrugIndicationPhase of DevelopmentKey Findings
MavacamtenObstructive HCMApprovedReduces LVOT gradients; improves exercise capacity
AficamtenObstructive HCMClinical TrialsDose-dependent inhibition of cardiac motility

Muscular Dystrophies

In the context of muscular dystrophies, particularly Duchenne muscular dystrophy, myosin inhibitors like EDG-5506 are being investigated for their ability to moderate muscle contraction forces without compromising overall muscle function:

  • Mechanism : EDG-5506 selectively inhibits fast skeletal muscle myosin, reducing injurious stress associated with the absence of dystrophin .
  • Preclinical Data : Studies indicate that it can protect muscle from damage, reduce fibrosis, and improve functional outcomes in animal models .

Case Study 1: Mavacamten in Obstructive HCM

A pivotal trial (EXPLORER-HCM) involving 251 patients demonstrated that treatment with mavacamten led to significant improvements in left ventricular outflow tract gradients (mean reduction of 62.48%) and functional capacity (odds ratio for NYHA class improvement ≥1 was 3.43) compared to placebo . These findings underscore the drug's potential to alter disease progression positively.

Case Study 2: EDG-5506 in Muscular Dystrophy

In a Phase 1 clinical trial for EDG-5506 involving patients with Becker muscular dystrophy, results indicated a significant reduction in biomarkers associated with muscle damage. This suggests a promising avenue for disease-modifying therapies targeting the underlying pathophysiology of muscular dystrophies .

Wirkmechanismus

Myosin inhibitors exert their effects by targeting the myosin ATPase activity, which is essential for muscle contraction. By inhibiting this activity, these compounds reduce the formation of myosin-actin cross-bridges, leading to decreased muscle contractility. This mechanism is particularly beneficial in conditions like hypertrophic cardiomyopathy, where excessive muscle contraction is a problem .

Vergleich Mit ähnlichen Verbindungen

Blebbistatin vs. Mavacamten

  • Mechanism :
    • Blebbistatin binds to the myosin II ATPase intermediate, blocking phosphate release and locking myosin in a detached state .
    • Mavacamten , a cardiac-specific myosin inhibitor, reduces actin-myosin cross-bridge formation by shifting myosin heads to an energy-sparing "super-relaxed" state .
  • Applications :
    • Blebbistatin is primarily used in research to study cytoskeletal dynamics and muscle contraction .
    • Mavacamten is the first therapeutic this compound approved for obstructive hypertrophic cardiomyopathy (oHCM), targeting pathological hypercontractility .
  • Key Differences: Parameter Blebbistatin Mavacamten Selectivity Broad (non-muscle/cardiac myosin) Cardiac-specific Therapeutic Use Research tool FDA-approved for oHCM Mechanism Blocks Pi release Reduces cross-bridge formation

Blebbistatin Derivatives

  • Para-aminoblebbistatin: A derivative with enhanced solubility and photostability, addressing blebbistatin’s limitations (e.g., phototoxicity and aggregation). It retains myosin II inhibition efficacy while improving experimental reproducibility .

Amrinone and Omecamtiv Mecarbil (OM)

  • Amrinone: Originally a phosphodiesterase inhibitor, it directly inhibits myosin by delaying ADP release, increasing isometric force (F₀) while reducing shortening velocity (V₀) .
  • OM : A cardiac myosin activator paradoxically classified as an inhibitor in some contexts. It accelerates phosphate (Pi) release but inhibits the power stroke, reducing V₀ with minimal F₀ impact .
  • Contrast with Blebbistatin : Blebbistatin reduces both F₀ and V₀, whereas OM primarily affects V₀, reflecting divergent molecular targets (ATPase intermediate vs. post-Pi release states) .

Comparison with Upstream Regulators of Myosin Activity

ROCK Inhibitors (Y-27632)

  • Mechanism : Inhibits Rho-associated kinase (ROCK), preventing myosin light chain (MLC) phosphorylation and reducing actomyosin contractility .
  • It fails to block calyculin A-induced contractions, highlighting its indirect action via Rho/ROCK signaling .

MLCK Inhibitors (ML-7)

  • Mechanism : Blocks myosin light chain kinase (MLCK), suppressing calcium-dependent MLC phosphorylation and smooth muscle contraction .
  • Functional Overlap : Both ML-7 and blebbistatin reduce MLC phosphorylation, but ML-7 acts upstream, affecting calcium signaling pathways .

Structural and Functional Insights

  • Blebbistatin’s Binding Site : Molecular docking reveals it occupies a hydrophobic pocket near the ATPase active site, stabilizing the "post-power stroke" state .
  • Mavacamten’s Allostery : Binds to the myosin S1 domain, stabilizing a conformation with reduced actin affinity, distinct from blebbistatin’s ATPase interference .

Biologische Aktivität

Myosin inhibitors are a class of compounds that selectively inhibit the activity of myosin ATPases, which play a crucial role in muscle contraction and various cellular processes. This article explores the biological activity of myosin inhibitors, focusing on their mechanisms, therapeutic applications, and relevant case studies.

Overview of Myosin Inhibitors

Myosins are motor proteins that interact with actin filaments to facilitate muscle contraction and intracellular transport. The inhibition of myosin activity can have significant implications for treating various diseases, particularly those associated with hypercontractility in cardiac muscles.

Key Myosin Inhibitors

  • Blebbistatin
    • Type : Noncompetitive inhibitor.
    • Mechanism : Binds to a hydrophobic pocket in the myosin motor domain, stabilizing the closed ADP/Pi-bound state and preventing the release of inorganic phosphate (Pi) and subsequent power stroke.
    • Specificity : Highly selective for non-muscle myosin II, with IC50 values ranging from 0.5 to 5 μM for various myosins .
  • Mavacamten
    • Type : Allosteric inhibitor.
    • Mechanism : Reduces cardiac hypercontractility by shifting myosin heads from the disordered relaxed (DRX) state to the super-relaxed (SRX) state, thus decreasing ATP consumption.
    • Clinical Use : Approved for treating obstructive hypertrophic cardiomyopathy (HCM), showing significant improvement in patient outcomes .
  • Aficamten
    • Type : Selective cardiac myosin inhibitor.
    • Mechanism : Slows phosphate release from cardiac myosin, further stabilizing the SRX state.
    • Comparison with Mavacamten : Aficamten binds to overlapping sites on myosin but has distinct effects on ATPase activity compared to mavacamten .

The biological activity of myosin inhibitors primarily revolves around their ability to modulate ATPase activity in myosins. This modulation can be competitive or noncompetitive, affecting how these proteins interact with actin filaments.

  • Competitive Inhibition : Compounds like blebbistatin bind directly to the ATP binding site, preventing ATP hydrolysis and thus blocking muscle contraction.
  • Noncompetitive Inhibition : Mavacamten and aficamten alter the conformation of myosin without directly competing for ATP binding, leading to reduced contractility in cardiac tissues.

Clinical Application of Mavacamten

A pivotal study involving mavacamten demonstrated its efficacy in patients with obstructive HCM. The phase III EXPLORER-HCM trial showed that 65% of patients treated with mavacamten experienced an improvement in their New York Heart Association (NYHA) functional class by at least one class after 30 weeks, compared to 31% in the placebo group . This underscores the potential of targeted myosin inhibition in managing cardiac conditions.

Effects of Blebbistatin on Cell Function

Research using blebbistatin has shown its effectiveness in studying cellular processes involving non-muscle myosins. For instance, treatment with blebbistatin resulted in significant alterations in cellular morphology and motility, providing insights into the role of myosins in cell division and migration .

Comparative Data Table

This compoundTypeMechanismIC50 (μM)Clinical Application
BlebbistatinNoncompetitiveStabilizes closed ADP/Pi-bound state0.5-5Research tool
MavacamtenAllostericShifts myosin heads to SRX stateN/AObstructive HCM
AficamtenSelectiveSlows phosphate releaseN/AUnder clinical evaluation

Research Findings

Recent studies have highlighted the broader implications of myosin inhibitors beyond cardiac applications. For example, pentachloropseudilin (PCIP), a natural antibiotic, has been shown to inhibit myosin I function effectively, impacting lysosomal morphology in HeLa cells . This suggests that myosin inhibitors could have therapeutic potential across various cell types and conditions.

Q & A

Basic Research Questions

Q. How to select an appropriate myosin inhibitor for studying specific cellular processes (e.g., cytoskeletal dynamics or vesicle transport)?

  • Methodological Answer: Prioritize inhibitors based on isoform specificity and mechanism of action. For example, Blebbistatin selectively inhibits non-muscle myosin II by stabilizing the ADP-Pi-bound state, blocking the power stroke . Validate selectivity using ATPase activity assays (e.g., NADH-coupled ATPase assays) to confirm target engagement and rule off-target effects . Cross-reference structural domains (motor, neck, tail) of the myosin isoform to align inhibitor binding kinetics .

Q. What experimental controls are essential when testing myosin inhibitors in cell-based assays?

  • Methodological Answer: Include (i) vehicle controls (e.g., DMSO) to account for solvent effects, (ii) positive controls (e.g., Y-27632 for ROCK inhibition in actomyosin studies), and (iii) rescue experiments (e.g., TGF-β1 neutralization in contraction assays) . Use time-lapse microscopy to monitor dynamic changes in cytoskeletal organization post-inhibition .

Q. How to determine the optimal inhibitor concentration for in vitro studies?

  • Methodological Answer: Start with concentrations 5–10× the published IC₅₀ or Ki values. If unknown, perform dose-response curves (0.1–100 μM) and calculate Ki via Michaelis-Menten kinetics . Adjust for cell permeability and incubation duration; for instance, Blebbistatin requires ~1–2 hours for full inhibition in 3D skin models .

Advanced Research Questions

Q. How to resolve discrepancies in functional outcomes when using myosin inhibitors across different assay systems (e.g., 2D vs. 3D models)?

  • Methodological Answer: System-specific factors (e.g., extracellular matrix stiffness, paracrine signaling) can alter inhibitor efficacy. In 3D skin models, co-culture of fibroblasts and keratinocytes enhances TGF-β1/EV-mediated contraction, which may require dual inhibition (e.g., Blebbistatin + Calpeptin) to fully block contraction . Validate findings using orthogonal assays (e.g., collagen density quantification via multiphoton microscopy) .

Q. What strategies can address off-target effects observed in high-throughput screens of myosin inhibitors?

  • Methodological Answer: Combine computational docking (e.g., screening for ATP-binding site compatibility) with biophysical validation (e.g., surface plasmon resonance). Use ATPase activity assays to distinguish direct myosin inhibition from indirect pathway modulation . For Blebbistatin, confirm reversibility via washout experiments and measure actin filament gliding in motility assays .

Q. How to integrate transcriptomic and proteomic data to elucidate the downstream effects of myosin inhibition?

  • Methodological Answer: Pair RNA-seq (e.g., identifying upregulated ECM genes like COL1A2, MMP3) with phosphoproteomics to map signaling nodes (e.g., ROCK/TGF-β1 crosstalk). Use pathway enrichment tools (e.g., STRING, DAVID) to link EV-associated TGF-β1 secretion to actomyosin remodeling . Validate with siRNA knockdown of candidate genes (e.g., COL6A1) in inhibitor-treated models .

Q. How to optimize a semi high-throughput ATPase assay for screening novel myosin inhibitors?

  • Methodological Answer: Standardize ATP consumption rates using NADH fluorescence decay (linear regression of triplicate slopes). Include internal controls (e.g., 0 μM and 50 μM inhibitor) to normalize plate-to-plate variability. For myosin II, use 5–20 nM enzyme concentration and pre-incubate inhibitors for 10 minutes to ensure binding equilibrium .

Tables

Table 1. Common Myosin Inhibitors and Key Parameters

InhibitorTargetIC₅₀ (μM)SolubilityKey Applications
BlebbistatinNon-muscle Myosin II0.5–5DMSOCell migration, 3D contraction
Y-27632ROCK0.5–10WaterStress fiber dissolution
LY364947TGF-β1 Receptor0.1–1DMSOFibrosis rescue assays

Table 2. Troubleshooting Myosin Inhibition Assays

IssueSolutionReference
Incomplete inhibitionIncrease pre-incubation time; validate with ATPase assay
Off-target gene activationCombine with pathway-specific inhibitors (e.g., LY364947)
Low signal in ATPase assayOptimize Mg²⁺/ATP concentrations; check enzyme activity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.